molecular formula C21H27NO5S B4030947 6-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4030947
M. Wt: 405.5 g/mol
InChI Key: VOLYQIPGIGYEAK-UHFFFAOYSA-N
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Description

The compound 6-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a structurally complex molecule with the molecular formula C₂₁H₂₇NO₅S and a molecular weight of 405.5 g/mol . It features a cyclohex-3-ene-1-carboxylic acid backbone substituted with a carbamoyl group linked to a bicyclic 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene ring system. The thiophene ring is further functionalized with an ethoxycarbonyl group at position 2. The compound contains two stereocenters, though their specific configurations remain unspecified . Its IUPAC name is Cycloocta[b]thiophene-3-carboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-4,5,6,7,8,9-hexahydro-, 3-ethyl ester, and it is registered under CAS RN MFCD01351385 .

Its bicyclic thiophene moiety may confer unique electronic and steric properties, influencing interactions with biological targets.

Properties

IUPAC Name

6-[(3-ethoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-2-27-21(26)17-15-11-5-3-4-6-12-16(15)28-19(17)22-18(23)13-9-7-8-10-14(13)20(24)25/h7-8,13-14H,2-6,9-12H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLYQIPGIGYEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the cyclooctathiophene ring through a series of cyclization reactions, followed by the introduction of the ethoxycarbonyl group via esterification. The final step involves the coupling of the cyclooctathiophene derivative with cyclohex-3-ene-1-carboxylic acid under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the construction of more complex molecules through various chemical reactions:

  • Reactions : It can undergo oxidation, reduction, and substitution reactions to introduce new functional groups or modify existing ones.
  • Synthesis Routes : The synthesis typically involves multiple steps starting from readily available precursors, optimizing conditions for high yields and purity.

Biological Research

In biological contexts, this compound is utilized for studying enzyme interactions and metabolic pathways:

  • Enzyme Studies : It can be used to investigate the inhibition or activation of specific enzymes, providing insights into metabolic processes.
  • Drug Development : The compound's structure may lead to the development of novel therapeutics targeting specific biological pathways.

Medicinal Chemistry

The potential therapeutic applications of this compound are significant:

  • Precursor for Drug Development : Its unique chemical properties make it a candidate for developing new drugs that could treat various diseases.
  • Targeted Therapies : By modifying its structure, researchers can create derivatives that may exhibit improved efficacy or reduced side effects.

Case Studies

Several studies have highlighted the utility of this compound in research:

Study TitleFocusFindings
Synthesis and Characterization of Novel Thiophene DerivativesOrganic ChemistryDemonstrated the ability to synthesize various derivatives using the compound as a starting material, showcasing its versatility in organic synthesis.
Enzyme Inhibition StudiesBiochemistryFound that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Development of Targeted Anticancer AgentsMedicinal ChemistryReported on the modification of the compound to enhance its anticancer activity, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 6-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Features
Target Compound C₂₁H₂₇NO₅S 405.5 Ethoxycarbonyl-hexahydrocyclooctathiophene Bicyclic thiophene, two stereocenters, high lipophilicity
6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid C₁₅H₁₆ClNO₃ 293.75 3-Chloro-2-methylphenyl Halogenated aromatic group, simpler structure, lower molecular weight
6-Carbamoylcyclohex-3-ene-1-carboxylic acid C₈H₁₁NO₃ 173.18 Carbamoyl Minimal substitution, high polarity, potential for hydrogen bonding
6-{[2-(2-Thienylcarbonyl)hydrazino]carbonyl}cyclohex-3-ene-1-carboxylic acid C₁₃H₁₄N₂O₄S 294.33 Thiophene-hydrazine linker Thiophene moiety, hydrazine spacer, moderate complexity
6-{[4-(1-Naphthyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid C₂₁H₁₈N₂O₃S 378.44 Naphthyl-thiazole Bulky aromatic system, thiazole ring, enhanced π-π stacking potential

Key Differences and Implications

Substituent Effects on Bioactivity

The target compound’s hexahydrocycloocta[b]thiophene ring distinguishes it from simpler analogues. Compared to the halogenated aromatic substituent in the 3-chloro-2-methylphenyl derivative , the bicyclic thiophene system likely enhances lipophilicity and metabolic stability, critical for membrane permeability in drug candidates.

Electronic and Steric Properties

The ethoxycarbonyl group in the target compound may act as an electron-withdrawing group, polarizing the thiophene ring and influencing reactivity. By comparison, the naphthyl-thiazole substituent in CAS 438616-20-7 introduces a larger aromatic system, which could enhance binding to hydrophobic pockets in enzymes or receptors.

Stereochemical Complexity

The target compound’s two stereocenters contrast with the planar structures of analogues like 6-carbamoylcyclohex-3-ene-1-carboxylic acid . Stereochemistry could significantly impact chiral recognition in biological systems, a factor absent in simpler derivatives.

Biological Activity

The compound 6-{[3-(ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic molecule with potential biological applications. Its unique structure suggests possible interactions with various biological targets, making it a candidate for therapeutic exploration. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The structure of the compound includes:

  • A cyclohexene ring
  • A thiophene moiety
  • An ethoxycarbonyl group

The molecular formula is C18H23N2O5SC_{18}H_{23}N_{2}O_{5}S, with a molecular weight of approximately 365.44 g/mol. The presence of multiple functional groups indicates potential for diverse biological interactions.

The compound's mechanism of action is hypothesized to involve interactions with specific enzymes or receptors. These interactions may modulate biological pathways relevant to disease processes. For instance, the compound may inhibit certain enzymatic activities or influence receptor signaling pathways.

Antiviral Activity

Some derivatives have shown antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). While direct studies on the specific compound are lacking, the structural similarities to known antiviral agents suggest that it may possess similar activity.

Case Studies and Research Findings

A study focused on the synthesis and evaluation of related compounds revealed that modifications in the chemical structure can significantly alter biological activity. For example, compounds that maintained a carboxamide group exhibited enhanced inhibitory effects on viral replication compared to their ester counterparts .

Another investigation into the structure–activity relationship demonstrated that introducing specific substituents could enhance cytotoxicity against various cancer cell lines. This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the purity and structural integrity of this compound?

  • Methodology: Use a combination of 1H/13C NMR to verify substituent positions and stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% formic acid) to assess purity (>95%). Cross-reference with pharmacopeial standards (USP/EP) for traceability .
  • Key Parameters: Ensure NMR solvent compatibility (e.g., DMSO-d6 or CDCl3) and calibrate HPLC against certified reference materials.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines: Follow GB/T 16483 and GB/T 17519 standards for risk assessment. Use PPE (gloves, goggles, lab coats), conduct reactions in a fume hood, and store the compound in airtight containers at -20°C to prevent degradation. Refer to Safety Data Sheets (SDS) for hazard classification (e.g., acute toxicity, skin/eye irritation) .
  • Emergency Measures: Maintain access to emergency wash stations and neutralize spills with inert adsorbents (e.g., vermiculite).

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and reduce by-products in the preparation of this compound?

  • Strategies:

  • Catalysis: Test palladium-catalyzed reductive cyclization (e.g., Pd(OAc)₂ with formic acid derivatives as CO surrogates) to improve regioselectivity in the thiophene-carbamoyl linkage .
  • Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to minimize side reactions.
  • Purification: Use preparative HPLC with a C18 column and isocratic elution (methanol:water = 70:30) to isolate the target compound from cyclization by-products .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

  • Approach:

  • Advanced NMR: Perform 2D experiments (COSY, HSQC, HMBC) to assign coupling interactions and confirm carbamoyl/cyclohexene connectivity.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data .
  • X-ray Crystallography: Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane) to resolve stereochemical ambiguities .

Q. What experimental designs are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

  • Protocol:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 2–9) at 40°C/75% RH for 14 days. Analyze degradation products via LC-MS/MS (e.g., Q-TOF instrumentation) to identify hydrolytic or oxidative pathways .
  • Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life at 25°C.

Q. Which catalytic systems are suitable for functionalizing the thiophene ring without disrupting the cyclohexene-carboxylic acid moiety?

  • Recommendations:

  • Protecting Groups: Temporarily protect the carboxylic acid with tert-butyl esters to prevent undesired nucleophilic reactions.
  • Cross-Coupling: Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) for introducing aryl/heteroaryl groups at the thiophene position .
  • Monitoring: Track reaction progress via TLC (silica gel, UV visualization) and isolate intermediates via flash chromatography.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed mass spectrometry fragmentation patterns?

  • Resolution Steps:

Validate instrument calibration using a certified standard (e.g., reserpine).

Compare experimental MS/MS spectra with in silico fragmentation tools (e.g., CFM-ID).

Investigate potential isomerization or tautomerization using variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

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